1-(Naphthalen-1-yl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)pyridin-1-ium chloride is a chemical compound known for its unique structure, which combines a naphthalene ring with a pyridinium ion.
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-1-yl)pyridin-1-ium chloride typically involves the reaction of naphthalene derivatives with pyridine under specific conditions. One common method includes the condensation of 4-bromoacetophenone and 1-naphthaldehyde, followed by further reactions to introduce the pyridinium ion . Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)pyridin-1-ium chloride involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-3-pyridin-2-yl-urea: This compound has a similar structure but includes a urea group, which can influence its chemical and biological properties.
1-naphthalen-1-yl-piperazine: This compound features a piperazine ring instead of a pyridinium ion, leading to different reactivity and applications
Eigenschaften
CAS-Nummer |
65542-56-5 |
---|---|
Molekularformel |
C15H12ClN |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
1-naphthalen-1-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H12N.ClH/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15;/h1-12H;1H/q+1;/p-1 |
InChI-Schlüssel |
DXHPLEOTLKUYDP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC3=CC=CC=C32.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.